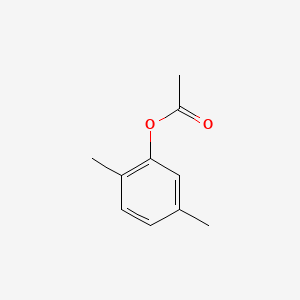

2,5-Dimethylphenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-5-8(2)10(6-7)12-9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOSLJVYJPZJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236568 | |

| Record name | 2,5-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-48-5 | |

| Record name | Phenol, 2,5-dimethyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Xylyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-xylyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-XYLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCF35Q9C57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to 2,5-Dimethylphenyl Acetate

This compound is an aromatic ester with the chemical formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1] Its structure, characterized by an acetate group attached to a 2,5-dimethylphenyl moiety, makes it a compound of interest in various fields of chemical synthesis, including as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. An accurate understanding of its physical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in further synthetic transformations.

Physicochemical Data of this compound

A thorough review of available chemical databases and literature reveals the following data for this compound:

| Property | Value | Source |

| Boiling Point | 224.9 °C at 760 mmHg | ChemicalBook |

| Melting Point | Data not available | Multiple sources[2] |

The lack of a reported melting point in the literature underscores the importance of the experimental determination protocols detailed in this guide.

Synthesis and Purification of this compound

For researchers requiring a sample of this compound, a straightforward two-step synthesis from p-xylene is a viable approach. The initial step involves the production of 2,5-dimethylphenol, which is subsequently esterified to yield the target compound.

Synthesis of 2,5-Dimethylphenol

2,5-Dimethylphenol can be synthesized from p-xylene through a multi-step process involving acylation, oxidation, and hydrolysis.[3] This precursor is also commercially available from various chemical suppliers.

Esterification of 2,5-Dimethylphenol

The esterification of 2,5-dimethylphenol to this compound can be achieved through acylation with acetic anhydride, a common and efficient method for the synthesis of aryl acetates.[4][5]

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylphenol (1 equivalent) and acetic anhydride (1.2 equivalents).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid, to the reaction mixture.[4] Alternatively, a base catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed.[5]

-

Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, cautiously add water to the reaction mixture to quench any unreacted acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation. Given the boiling point of 224.9 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent thermal decomposition. Alternatively, for smaller scales, purification can be achieved by column chromatography on silica gel.[6]

Experimental Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points is critical for the characterization and assessment of the purity of the synthesized this compound. The following are detailed protocols for these measurements.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid with a small sample size.

Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: Place a small amount (approximately 0.5-1 mL) of purified this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or a heat gun. The design of the tube facilitates the circulation of the heating liquid, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Reading: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Melting Point Determination using a Capillary Melting Point Apparatus

Should this compound be a solid at room temperature, its melting point can be determined using a standard capillary melting point apparatus.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. The sample should be packed down to the sealed end of the tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown melting point, a rapid heating rate can be used to determine an approximate melting range.

-

For an accurate determination, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

-

Melting Point Range: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is reported as the melting point.

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Conclusion

This technical guide has provided the known boiling point of this compound and highlighted the current absence of its melting point in the scientific literature. To address this gap, detailed, step-by-step protocols for the synthesis, purification, and experimental determination of both the boiling and melting points have been presented. By following these field-proven methodologies, researchers and drug development professionals can confidently prepare and characterize this compound, ensuring the reliability of their subsequent research and development activities.

References

-

PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5808130A - Esterification of phenols.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

ACS Publications. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 4. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 5. Ester synthesis by acylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

2,5-Dimethylphenyl acetate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dimethylphenyl Acetate in Organic Solvents

Introduction

This compound (CAS No. 877-48-5) is an aromatic ester with applications in various fields of chemical synthesis and research.[1][2][3] A comprehensive understanding of its solubility in different organic solvents is paramount for its effective use in reaction media, purification processes such as crystallization and chromatography, and for the development of formulations. This guide provides an in-depth analysis of the physicochemical properties of this compound, theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for the empirical determination of its solubility.

Section 1: Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key characteristics are:

-

Chemical Structure: The molecule consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetate group. This combination of a nonpolar aromatic ring and a polar ester functional group dictates its interaction with various solvents.

-

Polarity: The presence of the ester group introduces a dipole moment, making the molecule moderately polar. However, the bulky, nonpolar dimethylphenyl group is the dominant feature, suggesting that the overall polarity is relatively low.

-

Hydrogen Bonding: The ester group contains oxygen atoms that can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds, particularly with protic solvents.

Section 2: Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[4] This means that substances with similar intermolecular forces and polarity tend to be miscible. The primary intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. The large, nonpolar aromatic ring of this compound contributes significantly to its ability to interact via these forces with nonpolar solvents.

-

Dipole-Dipole Interactions: The polar ester group allows for dipole-dipole interactions with other polar molecules.

-

Hydrogen Bonding: As mentioned, this compound can act as a hydrogen bond acceptor.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Caption: Key intermolecular forces between this compound and different solvent types.

Section 3: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The ethyl group of ethanol has some nonpolar character that can interact with the dimethylphenyl group, while the hydroxyl group can act as a hydrogen bond donor to the ester's oxygen. |

| Methanol | Moderately Soluble | Methanol is more polar than ethanol, making it a slightly less ideal solvent for the nonpolar part of the solute. | |

| Water | Insoluble | The large, nonpolar dimethylphenyl group significantly outweighs the polar ester group, leading to poor miscibility with the highly polar and extensively hydrogen-bonded water. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for interacting with the ester group via dipole-dipole forces, and its methyl groups can interact with the solute's nonpolar regions. |

| Dichloromethane | Soluble | Dichloromethane has a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule. | |

| Ethyl Acetate | Very Soluble | As an ester itself, ethyl acetate has very similar intermolecular forces to this compound, making it an excellent solvent based on the "like dissolves like" principle. | |

| Nonpolar | Toluene | Very Soluble | The aromatic ring of toluene interacts favorably with the dimethylphenyl group of the solute through π-stacking and van der Waals forces. |

| Hexane | Moderately Soluble | While hexane is nonpolar, its linear structure is less effective at solvating the aromatic ring compared to toluene. | |

| Diethyl Ether | Soluble | Diethyl ether has a slight polarity and its alkyl groups can interact well with the nonpolar portion of the solute. |

Section 4: Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the constant temperature for a few hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Caption: A stepwise workflow for the isothermal equilibrium method of solubility determination.

Section 5: Practical Applications and Considerations

The solubility profile of this compound is critical for various laboratory and industrial applications:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. Toluene or ethyl acetate would likely be good choices for reactions involving this compound.

-

Chromatography: In normal-phase chromatography, a less polar mobile phase (e.g., a hexane/ethyl acetate mixture) would be used, where the solubility of this compound can be modulated by adjusting the solvent ratio.

-

Crystallization: For purification by crystallization, a solvent system is required where the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures. A mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane) could be effective.

-

Safety: Always handle this compound and organic solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While direct experimental data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, and less soluble in highly polar and protic solvents, with water being a particularly poor solvent. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is essential for the informed application of this compound in research and development.

References

- Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.

-

Solubility of Things. (n.d.). Phenethyl acetate. Retrieved January 24, 2026, from [Link]

-

Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. Retrieved January 24, 2026, from [Link]

-

LookChem. (n.d.). PHENYL ACETATE 122-79-2 wiki. Retrieved January 24, 2026, from [Link]

-

Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83615, 2,5-Dimethylphenylacetic acid. Retrieved January 24, 2026, from [Link].

-

ChemSynthesis. (n.d.). (2,5-dimethylphenyl)acetic acid. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (n.d.). (2,5-Dimethylphenyl)acetic acid. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.

-

Thompson Rivers University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Dimethylphenyl acetate. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 24, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 24, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2,5-dimethylbenzyl acetate. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Analytical methods for 2,5-Dimethylphenyl acetate characterization

An authoritative guide to the analytical methodologies for the comprehensive characterization of 2,5-Dimethylphenyl acetate, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and validated protocols for a suite of analytical techniques.

Introduction

This compound is an aromatic ester with significance as a potential intermediate and building block in the synthesis of various organic compounds, including active pharmaceutical ingredients and agrochemicals.[1][2][3] The precise characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical parameters in research, development, and manufacturing environments. This guide delineates a multi-faceted analytical approach for the definitive characterization of this compound, leveraging chromatographic and spectroscopic techniques.

The methodologies detailed herein are designed to provide a comprehensive analytical workflow, from initial identification and structural elucidation to quantitative purity assessment. Each section explains the rationale behind the chosen analytical technique, followed by a detailed, step-by-step protocol.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly available, but related compounds have high boiling points | [5][6] |

| Melting Point | Not explicitly available | [5][6] |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | |

| CAS Number | 877-48-5 | [4] |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods of choice.

Gas Chromatography (GC)

Rationale: Due to its expected volatility, Gas Chromatography (GC) is an excellent method for the analysis of this compound. It offers high resolution, sensitivity, and is particularly well-suited for purity determination and quantitation of volatile organic compounds. Coupling GC with a Flame Ionization Detector (FID) provides a robust quantitative tool, while a Mass Spectrometer (MS) allows for definitive identification.

Experimental Protocol: GC-FID for Purity Analysis

-

Instrument and Column: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID). A capillary column with a mid-polar phase, such as a 35% diphenyl / 65% dimethyl polysiloxane column (e.g., Rtx-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of aromatic isomers and related impurities.[7]

-

Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to prepare a stock solution. Further dilute this solution to achieve a final concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Detector Temperature (FID): 280 °C

-

-

Data Analysis: The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table of GC Method Parameters

| Parameter | Setting |

| Column | 35% Diphenyl / 65% Dimethyl Polysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Detector (FID) Temp. | 280 °C |

| Carrier Gas | Helium @ 1.0 mL/min |

| Oven Program | 100 °C (2 min), then 15 °C/min to 250 °C (5 min) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Workflow Diagram for GC Analysis

Sources

- 1. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 2. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]

- 3. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 877-48-5 | (2,5-dimethylphenyl) acetate - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. (2,5-Dimethylphenyl)acetic acid | CAS#:13612-34-5 | Chemsrc [chemsrc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

Application Notes and Protocols: The 2,5-Dimethylphenyl Acetate Group for Robust Phenol Protection in Complex Synthesis

Introduction: Navigating the Landscape of Phenol Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Phenolic hydroxyl groups, due to their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during subsequent synthetic steps.[2] Furthermore, the potent activating nature of the hydroxyl group on the aromatic ring necessitates its protection to ensure regioselectivity in electrophilic aromatic substitutions.[3]

While a plethora of phenol protecting groups exist, the ideal choice is dictated by a delicate balance of ease of installation, stability across a range of reaction conditions, and facile, selective removal.[4] Acetates are a common choice for phenol protection due to their straightforward introduction. However, their lability under basic conditions can be a significant drawback in many synthetic routes. This application note introduces the 2,5-dimethylphenyl acetate group as a sterically hindered alternative that offers enhanced stability, providing a valuable tool for researchers navigating complex synthetic pathways.

The strategic placement of two methyl groups on the phenyl ring introduces significant steric bulk around the ester linkage. This steric hindrance is hypothesized to reduce the susceptibility of the carbonyl group to nucleophilic attack, thereby imparting greater stability against certain cleavage conditions compared to a simple acetate or other less hindered aryl acetates.[5] This guide provides a comprehensive overview of the application of the this compound protecting group, complete with detailed protocols for its installation and removal, and a discussion of its strategic advantages.

Core Principles and Advantages of the this compound Protecting Group

The utility of the this compound protecting group is rooted in fundamental principles of organic chemistry, primarily steric hindrance and electronic effects.

Key Advantages:

-

Enhanced Stability: The two methyl groups ortho and meta to the acetate linkage sterically shield the ester carbonyl from nucleophilic attack, rendering it more resistant to premature cleavage under mildly basic conditions compared to an unsubstituted phenyl acetate.[5]

-

Straightforward Introduction: The protecting group can be readily introduced using standard acylation conditions, typically with acetic anhydride or acetyl chloride.

-

Orthogonal Cleavage Potential: The ester linkage allows for deprotection under conditions that are often orthogonal to those used for the cleavage of common ether-based protecting groups (e.g., benzyl, silyl ethers), offering greater flexibility in complex synthetic designs.[4]

-

UV Activity: The aromatic ring provides a chromophore, facilitating reaction monitoring by techniques such as thin-layer chromatography (TLC) with UV visualization.

Experimental Protocols

Protection of Phenols using this compound

This protocol describes the esterification of a phenolic hydroxyl group using acetic anhydride. The procedure is adapted from a similar synthesis of 2,6-dimethylphenyl acetate.[6]

Materials:

-

Phenol-containing substrate

-

Acetic anhydride (≥98%)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC. For less reactive or sterically hindered phenols, heating to reflux may be necessary.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound derivative can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents. |

| Base | Pyridine | Acts as a nucleophilic catalyst and acid scavenger. |

| Acylating Agent | Acetic Anhydride | Readily available and effective acetylating agent. |

| Temperature | 0 °C to Room Temperature (or reflux) | Initial cooling controls the exothermic reaction. |

| Work-up | Acid and Base Washes | To remove byproducts and unreacted reagents. |

Deprotection of the this compound Group

This protocol utilizes a mild and selective method for the cleavage of aryl esters under non-hydrolytic conditions, adapted from a procedure for the deprotection of various aryl acetates.[4]

Materials:

-

This compound protected substrate

-

Thiophenol (PhSH)

-

Potassium carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the this compound protected substrate (1.0 eq) in NMP or DMF.

-

Reagent Addition: Add potassium carbonate (catalytic amount, e.g., 5-10 mol%) followed by thiophenol (1.5-2.5 eq).

-

Heating: Heat the reaction mixture to a temperature between 100 °C and reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1 M NaOH solution (to remove thiophenol and the liberated phenol), followed by water and brine.

-

Isolation of the Phenol: The desired deprotected phenol will be in the aqueous basic washes. Acidify the combined aqueous layers with concentrated HCl to a pH of approximately 2-3.

-

Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected phenol.

-

Purification: The crude product can be further purified by flash column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Solvent | NMP or DMF | High-boiling polar aprotic solvent. |

| Nucleophile | Thiophenol (PhSH) | A soft nucleophile that effectively cleaves the ester. |

| Base | Potassium Carbonate (K₂CO₃) | Catalytically generates the thiophenolate nucleophile. |

| Temperature | 100 °C to Reflux | Provides the necessary activation energy for the reaction. |

| Work-up | Basic and Acidic Extractions | To separate the deprotected phenol from byproducts. |

Reaction Mechanisms and Workflow Visualization

The protection of a phenol with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, typically catalyzed by a base like pyridine. The deprotection with thiophenol and potassium carbonate involves the in situ generation of the potent thiophenolate nucleophile, which then attacks the sterically hindered ester carbonyl.

Caption: Workflow for the protection and deprotection of phenols.

Conclusion and Future Perspectives

The this compound protecting group offers a compelling option for chemists seeking to mask phenolic hydroxyl groups with enhanced stability compared to simple acetates. Its straightforward installation and the potential for selective removal under non-hydrolytic conditions make it a valuable addition to the synthetic chemist's toolbox. The steric hindrance provided by the dimethyl substitution is a key feature that can be exploited to achieve chemoselectivity in complex molecular architectures. Further research could focus on quantifying the relative stability of this protecting group under a wider array of reaction conditions and exploring its application in the total synthesis of natural products and the development of novel pharmaceuticals.

References

-

Organic Chemistry Portal. "Protective Groups." Accessed January 24, 2026. [Link].

-

PrepChem. "Synthesis of 2,6-dimethylphenyl acetate." Accessed January 24, 2026. [Link].

- Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030.

-

Kaliappan, K. P. "Protecting Groups." CH-401 Course on Organic Synthesis, IIT Bombay. Accessed January 24, 2026. [Link].

- Takahashi, M., Hirota, I., Nakano, T., Kotani, T., Takani, D., Shiratori, K., Choi, Y., Haba, M., & Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.

-

Labinsights. "Benefits of Protecting Groups in Organic Synthesis." Accessed January 24, 2026. [Link].

-

Chemistry LibreTexts. "Ester Hydrolysis." Accessed January 24, 2026. [Link].

-

ResearchGate. "Protection for Phenols and Catechols." Accessed January 24, 2026. [Link].

- Google Patents. "Method for producing 2,5-dimethylphenyl acetic acid." Accessed January 24, 2026. .

-

Ataman Kimya. "PHENYL ACETATE." Accessed January 24, 2026. [Link].

- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.

-

Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Accessed January 24, 2026. [Link].

- Mounier, L., Barth, M., & Boubia, B. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Inventiva, Medicinal Chemistry Department.

- European Patent Office. "Process of production of 2,5-dimethylphenol." Accessed January 24, 2026. .

-

PubMed Central. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens." Accessed January 24, 2026. [Link].

-

Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Accessed January 24, 2026. [Link].

-

ResearchGate. "Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid." Accessed January 24, 2026. [Link].

-

ACS Publications. "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis." Accessed January 24, 2026. [Link].

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. labinsights.nl [labinsights.nl]

- 3. researchgate.net [researchgate.net]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2,5-Dimethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl acetate serves as a versatile and economically viable starting material for the synthesis of a diverse array of bioactive molecules. Its chemical structure, featuring an activated aromatic ring and a readily transformable ester group, provides a strategic entry point to valuable intermediates, most notably 2,5-dimethylphenol and its corresponding acyl derivatives. These intermediates are pivotal in constructing heterocyclic scaffolds such as chromones, coumarins, xanthones, and in the synthesis of other pharmacologically relevant structures, including certain thiazoles and phenylacetic acid derivatives.

The 2,5-dimethylphenyl scaffold is a recurring motif in a number of antimicrobial compounds, highlighting its importance in the development of new agents to combat drug-resistant pathogens.[1] Molecules derived from this core structure have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticoagulant, and cytotoxic effects against various cancer cell lines.[2][3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key bioactive molecules originating from this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this rich area of medicinal chemistry. The protocols herein are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Core Synthetic Pathways from this compound

The journey from this compound to a range of bioactive compounds is primarily initiated by two key transformations: hydrolysis to 2,5-dimethylphenol and the Fries rearrangement to form hydroxyacetophenone derivatives. These primary intermediates then serve as the foundational building blocks for a variety of cyclization and condensation reactions.

Caption: Mechanism of the Fries Rearrangement.

Protocol 1: Synthesis of 2-Hydroxy-3,6-dimethylacetophenone via Fries Rearrangement

This protocol details the synthesis of the ortho-hydroxyacetophenone derivative, a key building block for chromone synthesis.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1 equivalent) in nitrobenzene, slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, maintaining the temperature below 10°C using an ice bath.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-hydroxy-3,6-dimethylacetophenone.

Part 2: Pechmann Condensation: A Direct Route to Bioactive Coumarins

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. [5]This reaction provides a straightforward entry into the coumarin scaffold, which is known for a broad spectrum of pharmacological activities including anticoagulant, anti-inflammatory, and anticancer properties. [6][7]

Mechanism of the Pechmann Condensation

The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated ketone attacks the aromatic ring ortho to the newly formed ester linkage. Subsequent dehydration of the cyclic intermediate leads to the formation of the coumarin ring system.

Caption: Mechanism of the Pechmann Condensation.

Protocol 2: Synthesis of 4,7-Dimethylcoumarin from 2,5-Dimethylphenol

This protocol describes the synthesis of a representative coumarin derivative from 2,5-dimethylphenol.

Materials:

-

2,5-Dimethylphenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol

Procedure:

-

In a round-bottom flask, add 2,5-dimethylphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.

-

A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to obtain pure 4,7-dimethylcoumarin.

Part 3: Synthesis of Other Bioactive Heterocycles

A. Chromones via Simonis and Vilsmeier-Haack Reactions

Besides the pathway involving the Fries rearrangement, chromones can also be synthesized directly from phenols. The Simonis chromone cyclization involves the reaction of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. [8] Alternatively, the Vilsmeier-Haack reaction on a hydroxyacetophenone (obtained from the Fries rearrangement) can introduce a formyl group at the 3-position, which is a key intermediate for a variety of substituted chromones. [9]

B. Xanthones from Phenolic Precursors

Xanthones, another class of oxygenated heterocycles with interesting biological activities, can be synthesized from 2,5-dimethylphenol. A common method involves the condensation of a phenol with a salicylic acid derivative in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). [10]This reaction proceeds through a benzophenone intermediate which then undergoes intramolecular cyclization.

C. Thiazoles with Antimicrobial Potential

The 2,5-dimethylphenyl moiety can be incorporated into thiazole rings, which are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. [11]A common route to thiazoles is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. [12]To incorporate the 2,5-dimethylphenyl group, one can start with 2,5-dimethylaniline, convert it to the corresponding thioamide, and then react it with an appropriate α-haloketone.

Quantitative Data on Bioactivity

The following tables summarize the reported biological activities of representative compounds derived from the 2,5-dimethylphenyl scaffold.

Table 1: Cytotoxicity of Coumarin Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin Derivative 4d | MCF-7 (Breast) | Moderate | [13] |

| Coumarin Derivative 13 | HeLa (Cervical) | 8.0 (±0.38) | [14] |

| Coumarin Derivative 4k | MCF-7 (Breast) | 4.98 | [15] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Thiazole Derivatives | M. tuberculosis H37Ra | 9.64 - 23.64 | 0.82 - 4.55 | [16] |

| Thiazole Derivative 36 | CA-III inhibitor | - | Potent | [17] |

Table 3: Antioxidant Activity of Chromone Derivatives

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH | 832 ± 10.22 | [18] |

| FRAP | 662 ± 8.32 | [18] |

References

- Abdel-Wahab, B. F., et al. (2017). Structure–activity relationships in antimicrobial 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives. Future Medicinal Chemistry, 9(13), 1537-1551.

- Al-Amiery, A. A., et al. (2012). Antioxidant and antimicrobial activities of new coumarin derivatives.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromones.

- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Chromones.

- Cuartas, V., et al. (2019). SAR studies of antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)

- El-Sayed, N. N. E., et al. (2020).

- Ferreira, I. C. F. R., et al. (2023). Scope and limitations of the preparation of xanthones using Eaton's reagent. Turkish Journal of Chemistry, 47(6), 1420-1428.

- Garro, H. A., et al. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives.

- Gkionis, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 73-86.

- Hantzsch, A. (1887). Condensationen von Thioharnstoff und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

-

Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930. Available at: [Link]

- Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(40), 7989-8016.

- Khan, I., et al. (2020).

- Kumar, D., et al. (2021). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Future Medicinal Chemistry, 13(10), 967-995.

- Luo, M., et al. (2017). Trifluoromethanesulfonic acid (TfOH) catalyzes a coupling of α-diazoketones with (thio)amides or thioureas to provide 2,4-disubstituted oxazole and thiazole derivates. Organic & Biomolecular Chemistry, 15(3), 549-553.

- Musa, M. A., et al. (2008). A review of coumarin derivatives in pharmacotherapy of breast cancer. Current Medicinal Chemistry, 15(26), 2664-2679.

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 2,6-dihydroxyacetophenone. Available at: [Link]

- Oza, V. A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1683.

- Papakyriakou, A., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8279.

-

Paul, S., & Gupta, M. (2004). Selective Fries Rearrangement Catalyzed by Zinc Powder. Synthesis, 2004(11), 1789-1792. Available at: [Link]

- Pechmann, H. v. (1884). Ueber die smaragdgrüne Fluorescenz des Resorcins. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.

-

PubChem. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. Available at: [Link]

- Rădulescu, V., et al. (2021).

- S. K. Yadav. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of ChemTech Research, 6(1), 1-5.

- Shaibaldain, N. L. (2012). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Journal of Basrah Researches ((Sciences)), 38(2.A).

- S. Tyndall, K. F. Wong, M.A. VanAlstine-Parris. (2015). Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells. J. Org. Chem., 80, 8951−8953.

- Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479.

- Sugino, T., & Tanaka, K. (2001). Solvent-Free Coumarin Synthesis. Chemistry Letters, 30(2), 110-111.

- Thoppalada, Y. P., & Pujar, V. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT), 12(1), 1–11.

- Waiker, D. K., et al. (2014). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Bioorganic & Medicinal Chemistry, 22(6), 1916-1928.

-

Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Available at: [Link]

- Young, D. M., et al. (2011).

- Zhang, Y., et al. (2019). A rationally designed flavone-based ESIPT fluorescent chemodosimeter for highly selective recognition towards fluoride and its application in live-cell imaging. Dyes and Pigments, 166, 473-479.

- Zorkun, I. S., et al. (2015). A Comprehensive Review of Synthetic Strategies for Substituted Chromones. Current Organic Chemistry, 19(12), 1124-1158.

- Zorkun, I. S., et al. (2015). A Comprehensive Review of Synthetic Strategies for Substituted Chromones. Current Organic Chemistry, 19(12), 1124-1158.

- Zúñiga-Villarreal, N., et al. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives.

Sources

- 1. iscientific.org [iscientific.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a New Series of Chromones Based on Formylthiazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. iiste.org [iiste.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for the Development of Antimicrobial and Antifungal Derivatives of 2,5-Dimethylphenyl Acetate

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenolic compounds and their esters are a well-established class of molecules with broad-spectrum antimicrobial properties.[1][2][3] The 2,5-dimethylphenyl moiety, in particular, is a structural feature found in several antimicrobial compounds, suggesting its potential as a valuable pharmacophore.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antimicrobial and antifungal derivatives originating from 2,5-Dimethylphenyl acetate. We present detailed, field-proven protocols for chemical synthesis and microbiological evaluation, underpinned by the scientific rationale for key experimental choices.

Introduction: The Rationale for Derivatizing this compound

This compound is an aromatic ester. While the acetate itself is not recognized for significant antimicrobial activity, its core structure, the 2,5-dimethylphenyl scaffold, is present in various biologically active molecules, including antibacterial and antifungal agents.[4] The primary strategy outlined in these notes involves the hydrolysis of the ester to yield 2,5-dimethylphenol. This phenol serves as a versatile intermediate for synthesizing a library of derivatives with potentially enhanced antimicrobial efficacy.

The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, denature essential proteins, and inhibit enzymes.[1] Key structural features influencing this activity include lipophilicity and the nature of substituent groups on the aromatic ring.[1][2] By modifying the parent phenol, it is possible to modulate these properties to optimize potency and spectrum of activity. For instance, increasing the length of an alkyl chain in phenolic esters can enhance antimicrobial activity up to a certain point.[3] This guide provides the foundational protocols to create and test a diverse set of such derivatives.

Synthesis and Characterization of Derivatives

The development of novel antimicrobial agents begins with a robust and reproducible synthetic workflow. This section details the protocols for generating a library of 2,5-dimethylphenyl derivatives, starting with the hydrolysis of the acetate precursor.

Proposed Synthetic Workflow

The overall strategy involves a two-step process: (1) Hydrolysis of this compound to 2,5-Dimethylphenol, and (2) Derivatization of the resulting phenol to create novel ethers or esters. Purification via column chromatography is essential to ensure the purity of the final compounds before biological evaluation.

Caption: Proposed workflow for synthesis and purification of 2,5-dimethylphenyl derivatives.

Protocol 2.2: Synthesis of 2,5-Dimethylphenol (Intermediate)

This protocol describes the saponification (base-catalyzed hydrolysis) of this compound to produce the key phenolic intermediate.

Materials:

-

This compound

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) pellets

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of 95% ethanol.

-

Saponification: While stirring, add 6.0 g of NaOH pellets to the solution. The mixture may warm up. Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

-

Causality Note: Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The basic conditions facilitate the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.

-

-

Cooling and Neutralization: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Slowly and carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2 (test with pH paper). This step protonates the phenoxide ion to form the phenol.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate and collect the organic (upper) layer. Perform two additional extractions of the aqueous layer with 50 mL portions of diethyl ether.

-

Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

-

Washing and Drying: Combine the organic extracts and wash them once with 50 mL of saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 2,5-dimethylphenol, which can be further purified if necessary (e.g., by distillation or recrystallization).

Protocol 2.3: Synthesis of an Ether Derivative (Example)

This protocol outlines a general procedure for synthesizing an ether derivative from 2,5-dimethylphenol via the Williamson ether synthesis.

Materials:

-

2,5-Dimethylphenol (from Protocol 2.2)

-

Anhydrous acetone (or DMF)

-

Potassium carbonate (K₂CO₃), anhydrous

-

An appropriate alkyl halide (e.g., 1-bromobutane)

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: To a solution of 5.0 g of 2,5-dimethylphenol in 100 mL of anhydrous acetone in a round-bottom flask, add 7.0 g of anhydrous K₂CO₃.

-

Causality Note: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Anhydrous conditions are crucial as water can interfere with the reaction.

-

-

Addition of Electrophile: Add a 1.1 molar equivalent of the desired alkyl halide (e.g., 1-bromobutane) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: After cooling, filter the mixture to remove the K₂CO₃. Evaporate the solvent from the filtrate.

-

Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol, followed by a water wash. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), as demonstrated in similar synthetic studies.[6]

Antimicrobial Susceptibility Testing Protocols

Once synthesized and purified, the novel derivatives must be screened for antimicrobial activity. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

General Workflow for Susceptibility Testing

The screening process follows a logical cascade from initial determination of inhibitory concentrations to assessing cidal activity.

Caption: Standard workflow for antimicrobial and antifungal susceptibility testing.

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

-

Sterile 96-well U-bottom microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: From a fresh culture plate, suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the microtiter plate.

-

Add 100 µL of sterile broth to wells 2 through 12.

-

Prepare a starting concentration of your test compound (e.g., 256 µg/mL) in well 1 by adding 200 µL.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[12][13]

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 3.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This secondary assay determines the lowest concentration of a compound that kills the microorganism.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC or MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar subculture.[14]

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different compounds and microbial strains.

Table 1: Example Template for Antimicrobial/Antifungal Activity Data

| Compound ID | Test Microorganism | Gram Stain / Fungal Type | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Derivative-01 | Staphylococcus aureus ATCC 25923 | Gram-positive | e.g., 16 | e.g., 32 |

| Derivative-01 | Escherichia coli ATCC 25922 | Gram-negative | e.g., 64 | e.g., >128 |

| Derivative-01 | Candida albicans ATCC 90028 | Yeast | e.g., 8 | e.g., 16 |

| Control | S. aureus ATCC 25923 | Gram-positive | e.g., 0.5 (Ciprofloxacin) | e.g., 1 |

| Control | C. albicans ATCC 90028 | Yeast | e.g., 1 (Fluconazole) | e.g., 4 |

Postulated Mechanism of Action

The antimicrobial activity of phenolic derivatives is multifaceted. Based on existing literature, the synthesized compounds are hypothesized to act through one or more of the following mechanisms.[1][2]

-

Cell Membrane Disruption: The lipophilic nature of the 2,5-dimethylphenyl ring allows the compounds to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of vital intracellular components like ions and ATP.[1]

-

Enzyme Inhibition: The hydroxyl group of a phenolic intermediate, or other introduced functional groups, can form hydrogen bonds with the active sites of essential microbial enzymes, leading to their inactivation.

-

Protein Denaturation: At higher concentrations, these compounds can cause non-specific denaturation of cellular proteins, disrupting cellular functions and leading to cell death.

Caption: Postulated mechanisms of antimicrobial action for phenolic derivatives.

Conclusion

The protocols and application notes provided herein offer a structured and scientifically grounded framework for the synthesis and evaluation of novel antimicrobial and antifungal derivatives of this compound. By leveraging the known bioactivity of the 2,5-dimethylphenyl scaffold and the versatility of phenolic chemistry, this research avenue holds significant promise for the discovery of new lead compounds in the fight against infectious diseases. Rigorous adherence to standardized microbiological testing protocols is paramount for generating reliable and comparable data.

References

-

Drag-Zalesinska, M. et al. (2025). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]

-

Request PDF. (2025). Synthesis and screening of antimicrobial activity of novel 2,5-dimethylpyrrolyl-pyrazole derivatives. ResearchGate. [Link]

-

Drag-Zalesinska, M. et al. (2025). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. [Link]

- Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.

-

Request PDF. (2025). Synthesis and Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

-

Ghannoum, M. & Isham, N. (2014). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

-

MDPI. (n.d.). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]

-

Gyawali, R. & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. PubMed Central. [Link]

-

MDPI. (n.d.). In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi. MDPI. [Link]

-

Simões, A. et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. [Link]

-

ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

-

MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

-

Chen, L. et al. (2013). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. PubMed Central. [Link]

-

WJBPHS. (n.d.). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

-

ResearchGate. (2025). (PDF) Antimicrobial properties of phenolic acid alkyl esters. ResearchGate. [Link]

-

Miceli, M. H. & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar. [Link]

-

CABI Digital Library. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

-

MDPI. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. MDPI. [Link]

-

ChemSynthesis. (2025). 2,5-dimethylbenzyl acetate. ChemSynthesis. [Link]

-

Czech Journal of Food Sciences. (n.d.). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. [Link]

-

Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. PubChem. [Link]

-

Pfaller, M. A. et al. (2000). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apec.org [apec.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Chalcones from 2,5-Dimethyl Aromatic Precursors

Introduction: The Significance of the Chalcone Scaffold

Chalcones are a vital class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. This unique α,β-unsaturated ketone system serves as a key biosynthetic precursor to the entire family of flavonoids and is a privileged scaffold in medicinal chemistry.[1][2] The reactivity of the enone moiety allows for the synthesis of numerous heterocyclic compounds, and chalcone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4]